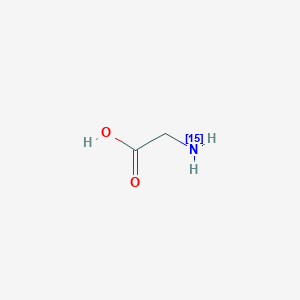

Glycine-15N

描述

Structure

3D Structure

属性

IUPAC Name |

2-(15N)azanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223265 | |

| Record name | Glycine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7299-33-4 | |

| Record name | Glycine-15N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Glycine 15n

Chemical Synthesis Pathways for ¹⁵N-Labeled Glycine (B1666218)

The chemical synthesis of Glycine-15N provides a direct and controllable method for producing this isotopically labeled compound. A prominent and well-documented approach involves the amination of α-haloacids.

Amination of α-Haloacids with ¹⁵NH₃

A robust method for synthesizing ¹⁵N-labeled glycine is through the amination of α-haloacids, specifically using chloroacetic acid and labeled aqueous ammonia (B1221849) (¹⁵NH₃). scielo.brscielo.brnih.gov This reaction involves the nucleophilic substitution of the halogen atom on the α-carbon of the haloacid by the nitrogen atom of ammonia. The use of ¹⁵NH₃ ensures the direct incorporation of the heavy isotope into the amino group of the resulting glycine molecule. scielo.brscielo.br

The synthesis process typically involves the slow addition of a chloroacetic acid solution to a concentrated solution of aqueous ¹⁵NH₃ under controlled conditions to optimize the reaction yield. scielo.br One study demonstrated that varying the volume of the ¹⁵NH₃ solution directly impacts the mass of glycine obtained, with larger volumes leading to a greater product yield. scielo.brscielo.br For instance, using 50, 100, and 150 mL of a 25% (m/v) aqueous ¹⁵NH₃ solution resulted in the synthesis of 1.7 g, 2.0 g, and 3.2 g of glycine, respectively. scielo.brnih.gov This method has been shown to produce this compound with an isotopic labeling identical to the initial ¹⁵NH₃ used, indicating no isotopic fractionation occurs during the process. scielo.br

Table 1: Effect of ¹⁵NH₃ Volume on this compound Synthesis

| Volume of 25% ¹⁵NH₃(aq) (mL) | Moles of ¹⁵NH₃ (mol) | Glycine Mass Obtained (g) | Synthesis Yield (%) |

|---|---|---|---|

| 50 | 0.73 | 1.7 | 8.7 |

| 100 | 1.46 | 2.0 | 10.3 |

| 150 | 2.20 | 3.2 | 16.4 |

Data sourced from a study on ¹⁵N-labeled glycine synthesis. scielo.br

Strategies for ¹⁵NH₃ Recovery and Isotopic Enrichment Optimization

Due to the high cost of ¹⁵N-labeled compounds, the economic viability of this compound synthesis is significantly enhanced by the efficient recovery of unreacted ¹⁵NH₃. scielo.br The development of a dedicated recovery line for nitrogen residues is a critical aspect of the synthesis process. Research has shown that it is possible to recover a substantial percentage of the initial ammonia used. In one set of experiments, recovery rates of 71%, 83%, and 87% were achieved from reactions that initially used 50, 100, and 150 mL of ¹⁵NH₃ solution, respectively. scielo.brscielo.brnih.gov

These recovery systems not only improve the cost-effectiveness of the synthesis but also address environmental concerns by minimizing the generation of chemical waste, such as ammonium (B1175870) chloride and methanol, which is often used in the purification process. scielo.br Furthermore, the recovered ¹⁵NH₃ can be reused in subsequent synthesis batches, maintaining the desired isotopic enrichment of the final product. The same recovery system can also be adapted to recover other solvents like methanol, with recovery rates of up to 75% being reported. scielo.br

Biosynthetic Production of ¹⁵N-Glycine

In addition to chemical synthesis, this compound can be produced biosynthetically. This approach leverages the metabolic pathways of microorganisms. In healthy individuals, glycine is primarily synthesized from serine, which can be derived from dietary sources or produced from glucose. mdpi.com The interconversion of serine and glycine is a key metabolic process. mdpi.com

By providing a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl, in the growth medium of a culture, microorganisms can incorporate the heavy isotope into their amino acids, including glycine. nih.govportlandpress.com For example, when bacteria are grown in a medium where the sole nitrogen source is ¹⁵NH₄Cl, they will produce uniformly ¹⁵N-labeled proteins, which can then be hydrolyzed to yield individual ¹⁵N-labeled amino acids, including this compound. nih.govportlandpress.com The efficiency of this process depends on the specific metabolic activities of the organism used. For instance, in some ruminal bacteria, the proportion of amino acids derived from ammonia in the growth medium can vary significantly. nih.gov

Advanced Labeling Techniques Employing this compound Precursors

This compound serves as a valuable precursor for more complex isotopic labeling strategies, which are instrumental in the study of biomolecular structure and function, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Site-Specific and Uniform Isotopic Labeling of Biomolecules

Isotopic labeling is a fundamental technique in biomolecular NMR, used to enhance signal dispersion and resolve spectral overlap. nih.gov this compound can be used for both site-specific and uniform labeling of proteins and other biomolecules. nih.govsigmaaldrich.com

In site-specific labeling , a protected form of this compound, such as Glycine-N-Fmoc (¹⁵N), can be incorporated during chemical peptide synthesis to label specific glycine residues within a polypeptide chain. sigmaaldrich.comisotope.com This targeted approach is particularly useful for studying the structure and dynamics of specific regions within a large protein. sigmaaldrich.com

Uniform labeling involves expressing a recombinant protein in a medium where ¹⁵NH₄Cl is the only nitrogen source, leading to the incorporation of ¹⁵N at every nitrogen site in the protein. nih.govportlandpress.com Alternatively, a medium can be supplemented with ¹⁵N-labeled glycine to specifically enrich all glycine residues. This has been applied in various expression systems, including E. coli and baculovirus-infected insect cells, to facilitate NMR structural studies. nih.govisotope.comckisotopes.com

Metabolic Scrambling Considerations in Labeling Strategies

A significant challenge in isotopic labeling is metabolic scrambling , where the isotopic label from a supplied precursor is metabolically converted and incorporated into other molecules, leading to unintended labeling. acs.org Glycine is known to be metabolically active and can be interconverted with other amino acids, most notably serine and threonine. portlandpress.comacs.org

Studies in human embryonic kidney (HEK) 293 cells have shown that the α-[¹⁵N]-atom from supplied glycine can be transferred to serine, and vice versa. nih.gov This interconversion is catalyzed by enzymes like serine hydroxymethyltransferase. acs.org This scrambling can complicate the interpretation of NMR spectra by introducing ambiguity in signal assignments. acs.org In some cases, the nitrogen from glycine can also be transferred to other amino acids like alanine, glutamine/glutamate (B1630785), and urea (B33335). mdpi.com Therefore, when designing labeling experiments with this compound, it is crucial to consider and account for the potential effects of metabolic scrambling to ensure accurate data interpretation. acs.orgresearchgate.net

Advanced Analytical Techniques Leveraging Glycine 15n

Nuclear Magnetic Resonance (NMR) Spectroscopy

Glycine-15N is extensively used in NMR-based studies to probe molecular structure and function. isotope.comisotope.com The 15N nucleus, while having a low natural abundance, provides a valuable spectroscopic window into the chemical environment of nitrogen atoms within molecules. researchgate.net

Biomolecular NMR for Protein Structural Elucidation and Dynamics with 15N-Glycine

The use of 15N-labeled glycine (B1666218) is a cornerstone of biomolecular NMR for determining the three-dimensional structures and understanding the dynamics of proteins. isotope.comisotope.com By incorporating 15N-glycine into a protein, researchers can utilize a suite of multidimensional NMR experiments that correlate the 15N nucleus with its attached proton (¹H) and neighboring carbon (¹³C) atoms. univr.it

Key Research Findings:

Structural Determination: The chemical shifts of 15N in glycine residues are sensitive to the local protein structure. nih.gov For instance, in a study of the human neuronal glycine receptor α1 subunit's transmembrane domain, 1H and 15N NMR of a peptide containing 15N-labeled residues revealed a well-structured helical region and an unstructured linker region. nih.gov

Backbone Dynamics: 15N relaxation experiments (T1, T2, and heteronuclear NOE) provide information on the flexibility of the protein backbone on picosecond to nanosecond timescales. nih.govresearchgate.net In the glycine receptor study, 15N relaxation rates indicated restricted internal motions in the helical parts and high flexibility in the C-terminal linker region. nih.gov

Conformational Ensembles: For intrinsically disordered proteins or flexible regions, 15N NMR data from labeled glycine can help characterize the ensemble of conformations that the protein samples. nih.gov Studies on a peptide from the H4 histone tail showed that backbone φ/ψ jumps, particularly for glycine residues involving transitions between polyproline II (PPII) and its mirror image, are major contributors to 15N relaxation. nih.gov

Below is an interactive table summarizing NMR dynamics parameters for the TM2e peptide of the human glycine receptor α1 subunit. nih.gov

| Residue Range | Secondary Structure | S² (Order Parameter) | τe (ps) | τm (ns) |

| Helical Region | Alpha-helix | 0.75 - 0.86 | < 100 | 5.1 |

| C-terminus | Unstructured | Decreases to 0.1 | Up to 1200 | - |

15N-Based Metabolomics for Nitrogen Metabolism Tracing

15N-Glycine is a crucial tracer for mapping nitrogen metabolic pathways. nih.gov When cells are cultured with 15N-glycine, the heavy isotope is incorporated into a wide array of downstream metabolites, allowing their identification and quantification by NMR and MS. nih.govnih.gov

Key Research Findings:

Pathway Elucidation: Glycine is a precursor for purine (B94841) nucleotides (RNA and DNA building blocks). nih.gov Tracing studies with 15N-glycine in cancer cells have confirmed its role in synthesizing purines like adenine, adenosine (B11128), AMP, ADP, and ATP. nih.gov

Metabolic Flux Analysis: By monitoring the rate of 15N incorporation into different metabolites, researchers can quantify the flux through various nitrogen-dependent pathways. researchgate.netembopress.org Simultaneous tracing with 13C and 15N-labeled substrates allows for a comprehensive analysis of both carbon and nitrogen metabolism. rsc.org

Identifying Metabolic Dependencies: In certain cancer cells, the synthesis of glutamine and subsequently purines is dependent on glycine availability. nih.gov Understanding these pathways can reveal potential therapeutic targets. nih.govnih.gov A study on Mycobacterium bovis BCG using 13C15N-MFA identified glutamate (B1630785) as the central hub of nitrogen metabolism. embopress.org

This interactive table displays key metabolites identified in A549 cancer cells after being cultured with 15N-glycine. nih.gov

| Metabolite Class | Identified 15N-Labeled Metabolites |

| Purines | Adenine, Adenosine, AMP, ADP, ATP |

| Other | S-adenosylmethionine, γ-glutathione |

Hyperpolarized 15N NMR for Enhanced Spectroscopic Detection

Hyperpolarization techniques dramatically increase the NMR signal of insensitive nuclei like 15N, surmounting the primary limitation of low sensitivity. uj.edu.plchemrxiv.org This allows for real-time observation of metabolic processes. rsc.orgresearchgate.net

Key Research Findings:

Signal Enhancement: Parahydrogen-induced polarization (PHIP) can be used to hyperpolarize molecules. rsc.org A method known as PHIP-relay has been shown to enhance the 15N NMR signal of [15N]-glycine by several orders of magnitude, achieving a 15N polarization level of 0.1%. uj.edu.plchemrxiv.orgresearchgate.net

Metabolic Imaging Potential: Hyperpolarized 15N-labeled amino acid derivatives are being developed as potential contrast agents for in vivo metabolic imaging. rsc.orgrsc.org A study demonstrated the synthesis of a deuterated 15N-glycine derivative that could be hyperpolarized to a level of 0.18%, with a relatively long longitudinal relaxation time (T₁) of 77 seconds, which is crucial for in vivo applications. rsc.orgrsc.org

The following table presents the polarization results for a hyperpolarized 15N-glycine derivative. rsc.org

| Parameter | Value | Enhancement Factor (at 7T) |

| P¹H (%) | 0.28 | 140-fold |

| P¹⁵N (%) | 0.18 | 770-fold |

| T₁(¹⁵N) (s) | 77 ± 30 | - |

Development of Novel 15N-Detected NMR Pulse Sequences

Continual innovation in NMR pulse sequence design is critical for improving the quality and accessibility of 15N NMR data. researchgate.net The development of indirect detection methods, where the signal of the insensitive 15N nucleus is detected via the more sensitive ¹H nucleus, has been a significant advancement. researchgate.net

Key Research Findings:

Improved Sensitivity and Resolution: New pulse sequences are designed to enhance sensitivity and resolve overlapping signals, which is particularly important for studying large proteins and complex biological systems. ncsu.edunih.gov For example, a new 15N relaxation dispersion experiment that includes ¹H continuous-wave decoupling during the 15N pulse train significantly improves the relaxation properties and thus the sensitivity.

Targeted Experiments: Specific pulse sequences are developed to measure particular parameters, such as heteronuclear dipolar couplings, which are essential for high-resolution structure determination in solid-state NMR. nsf.gov

Computational Design: Modern approaches use computer algorithms to optimize pulse sequence parameters (phases, durations, etc.) to achieve the best possible performance for specific applications, such as separated local-field (SLF) experiments that measure 1H-15N dipolar couplings. nsf.gov

Mass Spectrometry (MS)

Mass spectrometry is another powerful analytical technique where this compound is used as a tracer, particularly for quantitative studies of proteins and metabolites. isotope.comisotope.comisotope.com

Quantitative Proteomics and Protein Turnover Studies with 15N-Glycine

15N-glycine is employed in metabolic labeling strategies to quantify changes in protein abundance and to measure the rates of protein synthesis and degradation (turnover). isotope.comckisotopes.com

Key Research Findings:

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): SILAC is a widely used quantitative proteomics method. isotope.comthermofisher.comsigmaaldrich.com In this approach, two populations of cells are grown in media containing either the natural "light" amino acids or "heavy" stable isotope-labeled amino acids (like 15N-arginine and 15N-lysine). thermofisher.comsigmaaldrich.comresearchgate.net While arginine and lysine (B10760008) are the most common, other labeled amino acids, including glycine, can be used. isotope.com The mass difference allows for the relative quantification of thousands of proteins between the two samples in a single MS experiment. isotope.comresearchgate.net

Measuring Protein Turnover: The rate of protein synthesis can be determined by measuring the incorporation of 15N-glycine into proteins over time. d-nb.info Early studies validated this approach by showing a good correlation between whole-body protein synthesis rates calculated from 15N-glycine incorporation into tissue and those measured from the enrichment of nitrogen end-products like urea (B33335). d-nb.info

Tracing Metabolic Scrambling: High-resolution mass spectrometry can be used to track the fate of the 15N label from glycine and identify instances of "metabolic scrambling," where the labeled nitrogen is transferred to other amino acids. acs.org This provides a more accurate picture of isotope incorporation for quantitative studies. acs.org

Metabolomics for Nitrogen-Containing Metabolite Identification via 15N-Glycine

Metabolomics, the large-scale study of small molecules or metabolites, is significantly enhanced by the use of 15N-glycine to trace the metabolic fate of nitrogen. When cells or organisms are cultured with 15N-glycine, the heavy isotope is incorporated into a wide array of nitrogen-containing metabolites. High-resolution mass spectrometry (HRMS) can then be used to detect the resulting mass shift, allowing for the identification of metabolites derived from glycine. nih.gov

One common approach involves comparing the mass spectra of metabolites from cells grown with and without 15N-glycine. The appearance of a peak at M+1 (where M is the mass of the unlabeled metabolite) indicates the incorporation of a single 15N atom. nih.gov This technique has been successfully applied in cancer cell lines to identify numerous nitrogen-containing metabolites downstream of glycine, including purines like adenine, adenosine, and the nucleotides AMP, ADP, and ATP. nih.gov

Key Research Findings:

In a study using A549 cancer cells, thirteen nitrogen-containing metabolites derived from glycine were identified using 15N-glycine labeling and HRMS. nih.gov

Metabolites containing a purine structure were found to be particularly sensitive to this enrichment technique, highlighting their potential as biomarkers for monitoring glycine metabolism. nih.gov

The method can be broadly applied to investigate the metabolism of other amino acids and for drug discovery targeting amino acid metabolic enzymes. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Nitrogen Cycling

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique for measuring the ratio of stable isotopes (e.g., 15N to 14N) in a sample. When used with 15N-glycine as a tracer, IRMS becomes a powerful tool for studying bulk nitrogen cycling in various ecosystems, particularly in soil science. scienceopen.comdiva-portal.org By introducing 15N-glycine into a system, researchers can track the movement of the labeled nitrogen into different pools, such as microbial biomass, other amino acids, and inorganic nitrogen forms. scienceopen.com

This approach, often part of an isotope pool dilution experiment, allows for the quantification of gross rates of nitrogen transformation processes. For instance, it can be used to measure the depolymerization of proteins and the uptake of amino acids by microorganisms in soil. scienceopen.com The precision of IRMS enables the detection of very small changes in isotopic enrichment, making it suitable for studies at natural abundance levels or with low tracer additions. diva-portal.orgresearchgate.net

Key Research Findings:

A novel method combining 15N-labeled amino acid addition with purge-and-trap IRMS (PT-IRMS) allows for rapid and precise measurements of nitrogen isotope ratios in soil extracts, even at low amino acid concentrations. scienceopen.com

This high-throughput method facilitates the estimation of gross protein depolymerization and microbial amino acid uptake rates in soil. scienceopen.com

IRMS methods have been developed that can handle the complex matrix of soil extracts and require smaller sample sizes compared to other techniques like GC-MS. scienceopen.comdiva-portal.org

Compound-Specific Isotope Analysis (CSIA) for Intact Amino Acid Tracing

Compound-Specific Isotope Analysis (CSIA) measures the isotopic composition of individual compounds within a complex mixture. When applied to amino acids using 15N-glycine as a tracer, CSIA provides a highly detailed view of nitrogen flow at the molecular level. niwa.co.nzvliz.be This technique is particularly valuable for tracing the direct incorporation and transformation of amino acids in food webs and metabolic pathways. niwa.co.nzmdpi.com

CSIA can distinguish between "source" amino acids, which are incorporated into proteins with little isotopic change, and "trophic" amino acids, which undergo significant 15N enrichment with each trophic level transfer. mdpi.com By analyzing the 15N values of specific amino acids like glutamic acid and phenylalanine, researchers can determine an organism's trophic position with greater accuracy than bulk tissue analysis. vliz.beucsc.edu CSIA using 15N-glycine can also elucidate the de novo synthesis of other amino acids. researchgate.net

Key Research Findings:

CSIA of amino acids has been used to refine trophic position estimates in ecological studies, overcoming ambiguities associated with bulk isotope analysis. vliz.beroyalsocietypublishing.org

Studies have traced the incorporation of 15N from labeled glycine and glutamate into the de novo synthesized amino acid pool in soil, revealing the dynamics of microbial nitrogen assimilation. researchgate.net

The technique is powerful for distinguishing between dietary sources and understanding the physiological state of an organism. mdpi.com

Hybrid Analytical Platforms (e.g., GC-MS, LC-MS)

Hybrid analytical platforms that couple chromatographic separation with mass spectrometric detection are essential for metabolomics and isotope tracing studies using 15N-glycine. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used combinations. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile or semi-volatile compounds. For amino acid analysis, a derivatization step is typically required to make them volatile enough for GC separation. nih.govnih.gov GC-MS has been instrumental in early and ongoing studies of amino acid metabolism, allowing for the determination of 15N-enrichment in plasma glycine and other amino acids to calculate pool sizes and turnover rates in humans. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing a broader range of compounds, including those that are non-volatile or thermally unstable, without the need for derivatization in many cases. mdpi.comresearchgate.net The development of advanced LC techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with high-resolution mass analyzers (e.g., Orbitrap, Q-TOF) has greatly expanded the capabilities of metabolomics. acs.orgthermofisher.com These platforms enable the separation and sensitive detection of a wide array of polar metabolites, making them highly suitable for tracing 15N from glycine into various metabolic pathways, such as glutathione (B108866) synthesis. acs.org LC-MS/MS methods have been developed for the precise quantification of glycine in biological fluids like cerebrospinal fluid, using 13C,15N-glycine as an internal standard. researchgate.netresearchgate.net

Key Research Findings:

GC-MS analysis of 15N-glycine enrichment in plasma provided accurate estimates of glycine pool size, transport rates, and flux in human volunteers. nih.gov

LC-MS was used to show that myristoylglycine is synthesized de novo during brown adipocyte differentiation, utilizing exogenous myristic acid and endogenous glycine. mdpi.com

A HILIC-Zeno-MRMHR (Multiple Reaction Monitoring High Resolution) method was developed to trace 15N from labeled glutamine into the glutathione synthesis pathway, demonstrating the power of modern LC-MS platforms for structurally resolved isotope tracing. acs.org

Applications of Glycine 15n in Biological and Ecological Systems

Protein and Amino Acid Metabolism Research

The use of ¹⁵N-glycine to measure whole-body protein turnover is a well-established technique. cambridge.orgnih.gov This method, often referred to as the end-product method, involves administering ¹⁵N-glycine and subsequently measuring the incorporation of the ¹⁵N label into end products of nitrogen metabolism, such as urea (B33335) and ammonia (B1221849), which are excreted in the urine. cambridge.orgeuropeanreview.org The fundamental principle is that the administered ¹⁵N-glycine enters the body's free amino acid pool, where it is partitioned between two primary fates: incorporation into new proteins (synthesis) and catabolism, leading to the excretion of labeled nitrogenous waste products. cabidigitallibrary.org By quantifying the amount of ¹⁵N excreted in relation to the dose administered, researchers can calculate the total nitrogen flux, which represents the rate at which amino acids are released from protein breakdown. From this, rates of whole-body protein synthesis and breakdown can be derived. cabidigitallibrary.org

This approach is valued for its non-invasive nature, particularly when oral administration and urine collection are employed, making it suitable for field studies and clinical research outside of a hospital setting. nih.govunar.ac.id While the precursor method using labeled essential amino acids like leucine (B10760876) is often considered the "gold standard," the ¹⁵N-glycine end-product method provides comparable and valuable insights, especially for assessing relative changes in protein metabolism under different physiological or nutritional conditions. cambridge.orgeur.nl

The primed constant infusion (PCI) method is a refined technique for measuring whole-body protein turnover that aims to achieve and maintain a steady-state isotopic enrichment in the metabolic pools. researchgate.netnasa.gov This methodology involves administering an initial larger dose of ¹⁵N-glycine, known as a priming dose, followed by a continuous intravenous infusion of the tracer at a constant rate over several hours. nasa.govmetsol.com The purpose of the priming dose is to rapidly label the body's nitrogen pools, such as the urea and ammonia pools, to the level that will be maintained by the subsequent constant infusion. nih.gov This minimizes the time required to reach an isotopic steady state (plateau), allowing for more accurate calculations of nitrogen flux and protein turnover.

The PCI method is considered a robust approach because the plateau in isotopic enrichment of an end-product, like urinary ammonia or urea, provides a direct measure of the precursor pool enrichment from which proteins are synthesized. cabidigitallibrary.orgnasa.gov The rate of nitrogen flux (Q) can be calculated based on the rate of tracer infusion (F) and the plateau enrichment (d) of the end product, using the equation Q = F/d. cabidigitallibrary.org This methodology has been successfully used to compare whole-body protein metabolism in various states, such as in different nutritional conditions or in response to hormonal manipulations. metsol.com

In addition to continuous infusion, ¹⁵N-glycine can be administered through single-pulse or repetitive oral dosage regimes to quantify whole-body protein turnover. nih.govresearchgate.net These methods are often more practical and less invasive than intravenous infusions, making them particularly suitable for studies in children, outpatient settings, and field research. unar.ac.idnih.gov

The repetitive oral dosage regime involves giving smaller, regular oral doses of ¹⁵N-glycine over a longer period, such as every 3 or 4 hours for up to 60 hours. researchgate.netresearchgate.nettandfonline.com This approach aims to mimic a constant infusion by maintaining a relatively stable isotopic enrichment in the metabolic pools over the study duration. researchgate.net Studies have shown that results from repetitive oral doses can be similar to those obtained via continuous intravenous infusion, validating its use for assessing nitrogen flux and protein synthesis. researchgate.net Comparing single-dose and repetitive-dose methods in the same individuals has been a subject of research to understand the nuances of each technique. For example, one study found that a multiple-dose method yielded flux values that were, on average, 25% lower than those from a single-dose method, a discrepancy potentially related to the use of a large priming dose in the multiple-dose protocol. cambridge.org

| Dosage Regime | Description | Key Findings/Comparisons |

| Single-Pulse Oral Dose | A single oral administration of ¹⁵N-glycine followed by urine collection for 9-24 hours. uky.edunih.gov | Feasible and non-invasive for investigating whole-body protein turnover in children after major surgery. nih.gov Gives consistently higher results for nitrogen flux compared to the prime/intermittent-dose approach. cambridge.org |

| Repetitive Oral Dosage | Multiple oral doses of ¹⁵N-glycine administered at regular intervals (e.g., every 3 hours) for an extended period (e.g., 60 hours). researchgate.nettandfonline.com | Provides similar results for nitrogen flux as continuous intravenous infusion. researchgate.net Can be used to estimate the metabolism of various plasma proteins. tandfonline.com In infants, single and repeated oral dosages gave similar values for the protein synthesis rate. nih.gov |

In ¹⁵N-glycine tracer studies, the analysis of urinary end products, primarily urea and ammonia, is fundamental to calculating whole-body protein turnover. cambridge.orgnih.gov The isotopic enrichment of these molecules reflects the enrichment of the metabolic nitrogen pool from which they were synthesized. However, the choice of end product can significantly influence the results, as urea and ammonia have different metabolic origins and turnover rates. nih.govphysiology.org

Urea is the major end product of amino acid catabolism in humans, accounting for over 80% of excreted nitrogen. europeanreview.org Its turnover is relatively slow, and after a single dose of ¹⁵N-glycine, it can take more than 12 hours to reach peak enrichment, with about 25% of the labeled urea still retained in the body pool after 9-12 hours. cambridge.orgeuropeanreview.org This necessitates longer urine collection periods (often 24 hours) or a correction for the urea retained in body water to avoid underestimating the nitrogen flux. cambridge.orgcambridge.org

Ammonia , on the other hand, turns over much more rapidly. cambridge.org Following a ¹⁵N-glycine dose, the enrichment in urinary ammonia plateaus quickly, often within two hours, and the excretion of the label is nearly complete within 9-12 hours. cambridge.orgnih.gov This makes ammonia a suitable end product for shorter study durations. physiology.org However, studies have consistently shown that protein turnover rates calculated using ammonia as the end product are typically lower, often about two-thirds of the values obtained using urea from the same study. nih.govcambridge.orgphysiology.org This discrepancy is thought to arise because glycine's nitrogen may contribute preferentially to the formation of urinary ammonia, meaning the enrichment of ammonia may not be representative of the entire metabolic nitrogen pool that gives rise to urea. nih.govphysiology.org

Despite these differences, both end products provide valuable information. The combination of a single oral dose of ¹⁵N-glycine with the analysis of urinary ammonia over a 12-hour period is considered a simple and practical method for obtaining useful comparative data on whole-body protein synthesis, especially in clinical and field settings. nih.govphysiology.org

| End Product | Metabolic Characteristics | Research Findings |

| Urea | Major end product of nitrogen metabolism (>80%). europeanreview.org Slower turnover rate; requires longer urine collection (e.g., 24h) or correction for retained ¹⁵N-urea. cambridge.orgcambridge.org | Rates of nitrogen flux derived from urea are consistently higher than those from ammonia (by about 25-30%). cambridge.org |

| Ammonia | Rapid turnover rate; ¹⁵N enrichment plateaus quickly (<2h) and excretion is nearly complete by 9-12h. cambridge.orgnih.gov Suitable for shorter collection periods (e.g., 12h). physiology.org | Turnover rates are typically about two-thirds of those calculated using urea. nih.govphysiology.org Believed to be because glycine (B1666218) preferentially contributes to urinary ammonia formation. nih.gov |

Glycine-15N is instrumental in elucidating the complex dynamics of amino acid flux and developing kinetic models of protein metabolism. nih.govcreative-proteomics.com Amino acid flux refers to the rate at which amino acids enter and leave the free amino acid pool of the body, a central hub connecting dietary intake, protein breakdown, protein synthesis, and amino acid oxidation. cabidigitallibrary.org By tracing the movement of ¹⁵N from glycine, researchers can quantify these flows and understand how they are regulated in different physiological and pathological states.

Kinetic models, ranging from simple two-pool models to more complex multi-compartmental models, are used to interpret the data from ¹⁵N-glycine tracer studies. cabidigitallibrary.orgnih.gov

Stochastic Models: A common approach is the stochastic, or end-product, method which calculates nitrogen flux based on the dilution of the isotope in urinary end products like urea or ammonia. cambridge.org This model provides an aggregate measure of whole-body protein turnover.

Compartmental Models: More sophisticated compartmental analysis of plasma ¹⁵N-glycine decay curves following a single dose allows for a more detailed breakdown of glycine nitrogen flux. nih.gov Such models can distinguish between different metabolic fates of glycine, estimating the proportion that is incorporated into protein versus the proportion that is oxidized or converted to other amino acids. nih.gov For example, one study using a compartmental model estimated that 45% to 61% of glycine nitrogen loss from the metabolic pool was due to protein synthesis, while 30% to 42% was due to conversion to other amino acids and oxidation. nih.gov

These kinetic analyses have revealed that different tracers and models can yield different results, highlighting the importance of careful experimental design and interpretation. For instance, protein turnover rates calculated using ¹⁵N-glycine are often higher than those derived from tracers like ¹⁵N-labeled yeast protein or ¹⁵N-leucine. researchgate.netnih.gov Nevertheless, ¹⁵N-glycine remains a valuable tool for studying amino acid flux, providing insights into the de novo synthesis of glycine, its release from protein breakdown, and its role as a nitrogen source for other amino acids like serine and alanine. nih.govnih.govnih.gov

Beyond its role in protein synthesis, glycine serves as a critical precursor for the biosynthesis of numerous essential molecules. The use of this compound allows researchers to trace the incorporation of glycine's nitrogen atom into these various compounds, thereby quantifying the activity of these biosynthetic pathways.

One of the most significant pathways is the synthesis of purine (B94841) nucleotides , the building blocks of DNA and RNA. nih.gov The de novo synthesis of the purine ring structure directly incorporates the entire glycine molecule, which provides carbons 4 and 5, and nitrogen 7. nih.gov Studies using ¹⁵N-glycine have tracked its incorporation into purines like inosine (B1671953) monophosphate (IMP), adenosine (B11128) monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP) in various cell types, including cancer cells, to understand the regulation of this pathway. researchgate.net

Glycine is also central to one-carbon metabolism , where it is interconvertible with serine in a reaction catalyzed by serine hydroxymethyltransferase (SHMT). nih.govnih.gov This reaction is a major source of one-carbon units (in the form of 5,10-methylene-tetrahydrofolate) which are essential for the synthesis of purines and thymidylate. nih.govacs.org Furthermore, the nitrogen from glycine can be transferred to other amino acids through transamination reactions. nih.gov Tracer studies have shown that the nitrogen from orally administered ¹⁵N-glycine is transferred not only to serine but also to glutamate (B1630785), glutamine, and alanine. nih.gov

Other key biosynthetic pathways that utilize glycine as a precursor include the synthesis of:

Heme: A key component of hemoglobin and cytochromes.

Glutathione (B108866): A major intracellular antioxidant.

Creatine: An important molecule for energy storage in muscle and brain tissue.

By tracing ¹⁵N from glycine into these end products, scientists can gain a deeper understanding of metabolic regulation and how these pathways are altered in various diseases.

Single-Pulse and Repetitive Oral Dosage Regimes

Microbial Nitrogen Cycling and Ecology

Direct Microbial Uptake and Assimilation of ¹⁵N-Glycine

Soil microorganisms are key players in the decomposition of organic matter and nutrient cycling. Studies utilizing dual-labeled glycine (¹³C, ¹⁵N-glycine) have unequivocally demonstrated that soil microbes can directly assimilate intact glycine molecules. plos.orgusf.edu This direct uptake is a crucial pathway for microbial acquisition of both carbon (C) and nitrogen. researchgate.net The ability of microorganisms to take up glycine directly is significant, especially in environments where they are limited by available C and energy. gwdguser.de

Research has shown that upon addition to soil, ¹⁵N-glycine is rapidly taken up by the microbial biomass. plos.org The half-life of glycine in soil can be very short, ranging from less than two hours to several hours, indicating rapid microbial processing. plos.orgfrontiersin.org This swift uptake and assimilation highlight the role of microorganisms as primary consumers of labile organic N sources like glycine.

Different microbial groups exhibit varying capacities for glycine assimilation. For instance, studies have indicated that Gram-positive bacteria can be major competitors for exogenous glycine. mdpi.com Fungi have also been identified as active consumers of freshly added glycine. mdpi.com The specific microbial groups involved in glycine assimilation can differ depending on environmental conditions such as soil type and the availability of carbon and nitrogen. mdpi.com

Competition Dynamics between Microbes and Plants for Organic Nitrogen

A significant area of ecological research focuses on the competition for nitrogen between soil microorganisms and plants. Glycine-¹⁵N has been instrumental in elucidating these competitive interactions. In many ecosystems, soil microorganisms are superior competitors for available N, especially for organic forms like glycine, when compared to plants in the short term. gwdguser.de

Studies have consistently shown that a large proportion of added ¹⁵N-glycine is initially immobilized by the microbial biomass. gwdguser.detandfonline.com In some cases, the amount of N taken up by microorganisms can be at least seven times greater than that taken up by plants. gwdguser.de This strong microbial sink for glycine-N can significantly influence the amount of nitrogen available for plant uptake.

However, the competitive balance can be influenced by various factors. For example, in some grasslands, microorganisms have shown a preference for ammonium (B1175870) and nitrate (B79036) over glycine, while plants preferred nitrate. gwdguser.de The presence of plants can also influence microbial N uptake. In one study, the presence of the grass Festuca gigantea doubled the microbial uptake of ammonium in dried and rewetted soil compared to constantly moist soil. nih.gov These findings underscore the complex and dynamic nature of plant-microbe competition for nitrogen resources.

Nitrogen Mineralization-Immobilization Turnover (MIT) Studies

Glycine-¹⁵N is a valuable tool for investigating nitrogen mineralization-immobilization turnover (MIT), a central process in the soil N cycle where organic N is converted to inorganic forms (mineralization) and inorganic N is assimilated by microbes (immobilization). The addition of ¹⁵N-glycine to soil allows researchers to trace the movement of the ¹⁵N label through different N pools, including microbial biomass, ammonium (NH₄⁺), and nitrate (NO₃⁻).

Studies have shown that a significant portion of added glycine-N is assimilated into the microbial biomass through the MIT pathway. mdpi.com For example, one study found that the assimilation of glycine-N into microbial biomass via the MIT route accounted for 24.7–52.1% of the added ¹⁵N label. mdpi.comdntb.gov.ua This process involves the initial mineralization of glycine to ammonium, which is then immobilized by the microbial community. mdpi.com The addition of glycine can stimulate both gross N mineralization and microbial N immobilization. mdpi.com

The balance between mineralization and immobilization is influenced by factors such as the soil C/N ratio. mdpi.com The microbial biomass acts as a key mediator in the MIT process, regulating the availability of nitrogen for other organisms in the ecosystem.

Influence of Environmental Factors on Microbial Glycine-¹⁵N Uptake

The uptake of Glycine-¹⁵N by soil microorganisms is not static but is influenced by a range of environmental factors. These factors can alter microbial activity, community composition, and the availability of other nutrients, thereby affecting the dynamics of glycine assimilation.

Soil Properties: Soil characteristics such as pH and the carbon-to-nitrogen (C/N) ratio play a crucial role. Soil acidification has been shown to decrease microbial biomass and alter glycine uptake. caas.cn In one study, microorganisms assimilated the maximum amount of glycine at a pH of 6.5. caas.cn The soil C/N ratio is also a critical factor; microbes may favor glycine uptake when carbon is limiting. mdpi.com

Nutrient Availability: The presence of other nitrogen forms, particularly inorganic nitrogen, can influence microbial preference for glycine. In some agricultural settings, the application of nitrogen fertilizer decreased the microbial uptake of ¹³C,¹⁵N-glycine, suggesting that inorganic N was the preferred source when readily available. plos.orgnih.gov Conversely, the addition of straw, which increases carbon availability, led to an increased uptake of intact glycine as microbes sought to satisfy their nitrogen demand when inorganic N was consumed. plos.orgnih.gov

Climatic Factors: Environmental conditions like temperature and moisture levels also impact microbial glycine uptake. Warming has been shown to have complex effects, sometimes decreasing microbial uptake of organic N in non-degraded ecosystems while increasing it in degraded ones. mdpi.comnih.gov Freeze-thaw and dry-rewet events, which are common in many environments, can also affect microbial N uptake, although the responses can be variable. nih.gov One study found that microbial uptake of ¹⁵N was lower in warmer treatments compared to colder ones. nih.gov

Plant Nitrogen Assimilation and Biogeochemical Cycling

The use of Glycine-¹⁵N has revolutionized our understanding of plant nitrogen nutrition, demonstrating that plants can directly absorb and utilize simple organic nitrogen compounds from the soil. This "short-circuiting" of the traditional nitrogen cycle, where plants were thought to rely solely on inorganic forms, has significant implications for plant ecology and biogeochemical models.

Plant Uptake of Organic Nitrogen Forms (e.g., Glycine-¹⁵N)

A substantial body of research, employing dual-labeled ¹³C,¹⁵N-glycine, has provided definitive evidence for the direct uptake of intact glycine by a wide range of plant species. nih.gov This includes agriculturally important plants like wheat, as well as various species from natural ecosystems such as temperate grasslands, boreal forests, and arctic tundra. tandfonline.comnih.govhubspotusercontent-eu1.nethubspotusercontent-eu1.net The detection of both ¹³C and ¹⁵N within plant tissues following the application of dual-labeled glycine confirms that the amino acid has been absorbed without prior mineralization by soil microbes. nih.gov

The capacity for direct glycine uptake has been observed in plants with different root-fungal associations (mycorrhiza), as well as non-mycorrhizal plants. tandfonline.comresearchgate.net For instance, studies have documented intact glycine uptake in ericoid mycorrhizal species, arbuscular mycorrhizal species, and various agricultural crops. usf.eduhubspotusercontent-eu1.net

The proportion of a plant's nitrogen derived from the direct uptake of glycine can be significant. For example, regression analysis of excess ¹³C versus excess ¹⁵N in wheat roots indicated that at least 20% of the absorbed glycine-N was from intact glycine. hubspotusercontent-eu1.net In some boreal forest plants, the proportion was even higher, with estimates of at least 91% for a dwarf shrub, 64% for a grass, and 42% for trees. researchgate.net In pakchoi, glycine contributed up to 29% of the total nitrogen under certain conditions. nih.gov

The uptake of glycine by plants is influenced by environmental factors such as light intensity and the presence of other nitrogen forms. nih.gov For instance, in pakchoi, glycine uptake was significantly affected by light intensity. nih.gov The uptake rates of glycine can also be comparable to those of inorganic nitrogen forms like ammonium in some plant species. researchgate.net

The following table provides a summary of research findings on the uptake of intact glycine by various plant species.

| Plant Species | Ecosystem/Setting | Key Finding on Intact Glycine Uptake | Citation(s) |

| Festuca-Agrostis-Galium and Lolium-Cynosurus dominated grasslands | Temperate Upland Grassland | Both grassland types showed evidence of direct glycine uptake. | nih.gov |

| Triticum aestivum (Wheat) | Agricultural Field | At least 20% of absorbed glycine-N was derived from intact glycine uptake. | hubspotusercontent-eu1.net |

| Pinus sylvestris, Picea abies, Vaccinium myrtillus, Deschampsia flexuosa | Boreal Forest | A minimum of 42-91% of nitrogen from absorbed glycine was taken up intact. | researchgate.net |

| Betula nana | Arctic Tundra | First field evidence of intact glycine uptake by this circumpolar dwarf shrub. | tandfonline.com |

| Phleum pratense, Trifolium hybridum, T. pratense, Ranunculus acris | Agricultural Grassland | All four species demonstrated uptake of intact glycine. | hubspotusercontent-eu1.net |

| Rhododendron macrophyllum, Vaccinium ovatum, Cupressus goveniana ssp. pigmaea | California Coastal Pygmy Forest | All three species acquired some nitrogen in the form of intact glycine. | usf.edu |

| Brassica chinensis L. (Pakchoi) | Controlled Environment | Glycine contributed up to 29% of total plant nitrogen, with uptake influenced by light intensity. | nih.gov |

Nitrogen Allocation and Partitioning in Terrestrial Ecosystems

The application of this compound as a tracer has been instrumental in elucidating the complex dynamics of nitrogen (N) allocation and partitioning among different components of terrestrial ecosystems, including plants, soil microbes, and the soil organic matter pool. These studies reveal a competitive yet sometimes complementary relationship between plants and microorganisms for available nitrogen sources.

Research in alpine tundra ecosystems has shown that under optimal conditions, plants can recover a portion of the applied this compound, though soil microbes often represent a larger sink. nih.gov A study using 15N,13C- mdpi.com-glycine found that plants recovered 3.5% of the added 15N, while microbes recovered 5.0%. nih.gov The majority of the isotopic label remained in the non-extractable fraction of the bulk soil. nih.gov This highlights the significant role of the microbial community in immobilizing amino acid nitrogen, thereby influencing its availability to plants.

Climatic factors and ecosystem degradation can significantly alter these partitioning patterns. For instance, in alpine meadows, warming has been observed to have contrasting effects on the recovery of this compound depending on the degradation status of the meadow. mdpi.com In non-degraded areas, warming tended to decrease the recovery of this compound by both plants and microbes, whereas in degraded plots, warming substantially increased its recovery. mdpi.com This suggests that warming may exacerbate carbon limitations for soil microbes in degraded systems, shifting the competitive balance for different N forms. mdpi.com

Similarly, disturbances like freeze-thaw and dry-rewet cycles can impact nitrogen uptake. One study found that such climatic disturbances decreased plant uptake of this compound. nih.gov In contrast, another experiment showed that drying and rewetting a deciduous forest soil reduced plant uptake of ammonium (NH4+) but led to an equal valuation of amino acids and NH4+-N in plant uptake, suggesting a compensatory strategy by plants under fluctuating moisture conditions. nih.gov

The allocation of absorbed this compound within the plant itself is also a key aspect of nitrogen partitioning. Studies have shown that once taken up, the distribution of the 15N label between roots and shoots can vary among plant species and functional groups. tandfonline.com For example, in a subarctic tundra study, graminoids transported a high proportion of absorbed 15N to their aboveground parts, while dwarf shrubs allocated most of it to underground storage. tandfonline.com This differential allocation reflects varying life strategies and nutrient use efficiencies among co-existing plants.

The availability of other nutrients, such as carbon and inorganic nitrogen, also influences the partitioning of glycine-derived nitrogen. The addition of glucose has been shown to reduce the uptake of intact glycine by soil microorganisms, indicating that glycine can be a source of carbon as well as nitrogen for them. x-mol.net This interplay between carbon and nitrogen availability shapes the competitive interactions between plants and microbes for amino acids in the soil. x-mol.net

Table 1: Partitioning of this compound in Different Ecosystems and Conditions

| Ecosystem/Condition | Plant 15N Recovery (%) | Microbial 15N Recovery (%) | Key Findings |

|---|---|---|---|

| Alpine Tundra (Optimal) | 3.5 | 5.0 | Microbes are a larger sink for glycine-N than plants; most N remains in the soil. nih.gov |

| Alpine Meadow (Non-degraded + Warming) | Decreased | Decreased | Warming reduces this compound recovery in healthy meadows. mdpi.com |

| Alpine Meadow (Degraded + Warming) | Increased by 114% | Increased by 653% | Warming exacerbates C limitation, increasing reliance on organic N. mdpi.com |

| Subarctic Heath (Fall Application) | ~8% (in roots) | ~65% (initially) | Microbes dominate initial uptake, with slow transfer to plants over winter. queensu.ca |

| Deciduous Forest (Drying-Rewetting) | Decreased NH4+ uptake | Increased NH4+ uptake | Plants compensate for lower inorganic N uptake by increasing reliance on amino acids. nih.gov |

| Spring Wheat (Pot Experiment) | Increased with C & N addition | Reduced with C addition | Exogenous C and N availability directly influences plant vs. microbial competition for glycine. x-mol.net |

Role of Mycorrhizal Associations in this compound Uptake

Mycorrhizal fungi, which form symbiotic relationships with the roots of most terrestrial plants, play a crucial role in plant nutrient acquisition, including the uptake of organic nitrogen compounds like glycine. oup.comnih.gov The use of this compound has been pivotal in demonstrating and quantifying the contribution of these fungal partners to plant nitrogen nutrition, revealing that mycorrhizal associations can significantly influence a plant's ability to access and utilize amino acid nitrogen from the soil. usda.govusf.edu

Different types of mycorrhizal associations exhibit varying capacities for organic nitrogen uptake. Studies comparing ectomycorrhizal (EM) and arbuscular mycorrhizal (AM) plants have shown that EM-dominated ecosystems may have a higher capacity for amino acid uptake. usda.gov One cross-ecosystem study estimated that plant uptake of amino acid-N relative to ammonium was three times higher in ectomycorrhizal-dominated stands compared to those dominated by arbuscular mycorrhizae. usda.gov This suggests that the type of mycorrhizal association is a key factor in determining the relative importance of organic versus inorganic nitrogen in plant nutrition. usda.gov

Ericoid mycorrhizas, commonly found in nutrient-poor, acidic soils, are also known for their ability to utilize organic N. usf.edu Research on ericoid mycorrhizal plants from a pygmy forest showed they could acquire nitrogen from this compound. usf.eduresearchgate.net Interestingly, these species did not show a preference between glycine and ammonium, suggesting they are well-adapted to utilize whichever form is available. usf.eduresearchgate.net The dual-labeling technique (13C and 15N) confirmed that a significant portion of the glycine was taken up intact, with minimum estimates of 70% for Rhododendron and 85% for Cupressus (an AM species in the same study). usf.edu

The transfer of nitrogen from the fungus to the plant is a critical step in the symbiotic relationship. Experiments with ectomycorrhizal pine seedlings fed with double-labeled glycine (15N and 13C) showed that while considerable amounts of 15N were transferred to the shoots, the 13C from the glycine was primarily found in the mycorrhizal tips and roots. nih.gov This indicates that the fungus metabolizes the amino acid, retaining the carbon for its own energy needs while transferring the nitrogen to the host plant. nih.gov Similarly, studies with Mucoromycotina "fine root endophytes" (MFRE) demonstrated a preferential transfer of 15N derived from glycine and ammonium to host plants compared to nitrate or urea. whiterose.ac.uk This process was coupled with an increased allocation of plant-derived carbon to the fungal partner, highlighting the reciprocal nature of the nutrient exchange. whiterose.ac.uk

Table 2: this compound Uptake and Transfer in Different Mycorrhizal Systems

| Mycorrhizal Type | Plant Species | Key Findings on this compound Uptake & Transfer |

|---|---|---|

| Ectomycorrhizal (EM) | Pinus sylvestris | Significant 15N transfer to shoots, but 13C from glycine is retained mainly in roots and mycorrhizas. nih.gov |

| Arbuscular Mycorrhizal (AM) | Cupressus goveniana | Able to take up intact glycine, though preference was for ammonium-N. usf.eduresearchgate.net |

| Ericoid Mycorrhizal | Rhododendron macrophyllum, Vaccinium ovatum | No preference between glycine-N and ammonium-N; capable of taking up intact glycine. usf.eduresearchgate.net |

| Mucoromycotina Fine Root Endophyte (MFRE) | Plantago lanceolata | Preferential transfer of 15N from glycine to the host plant; fungus retains the carbon. whiterose.ac.uk |

| Insect-Pathogenic (Endophytic) | Glycine max, Triticum aestivum | Fungi like Metarhizium transfer 15N from insects to host plants, boosting plant N content. asm.org |

| Cross-Ecosystem Comparison | Various Forest Species | EM-dominated stands showed 3x higher relative uptake of amino acid-N vs. NH4+ compared to AM-dominated stands. usda.gov |

Niche Differentiation in Plant Nitrogen Acquisition Strategies

The concept of niche differentiation, where co-existing species minimize competition by partitioning resources, is a cornerstone of community ecology. In the context of plant nutrition, this can involve the partitioning of different chemical forms of nitrogen. The use of this compound, alongside labeled inorganic N forms like ammonium (NH4+) and nitrate (NO3-), has provided critical insights into whether and how plant species differentiate their nitrogen niches.

Studies across various ecosystems have demonstrated that co-existing plant species can exhibit distinct preferences for different nitrogen forms. For instance, a study of four common tree species in northeast China found significant differences in N uptake. frontiersin.org The coniferous species Pinus koraiensis showed a high reliance on glycine, which contributed 43% to its total N uptake. frontiersin.org In contrast, the other three species, Larix kaempferi, Quercus mongolica, and Juglans mandshurica, preferentially used nitrate. frontiersin.org This partitioning of N resources may facilitate the co-existence of these dominant species. frontiersin.org

Similarly, research in subarctic tundra ecosystems revealed different N uptake patterns among plant functional groups. tandfonline.com The dwarf shrubs Betula nana and Empetrum hermaphroditum absorbed N in the order of NH4+ > NO3− > glycine, whereas the graminoid Carex species preferred NO3− > NH4+ > glycine. tandfonline.com This indicates a clear chemical partitioning of N resources among these co-occurring functional types.

However, the evidence for niche differentiation is not always straightforward. In some cases, co-existing species show similar preferences, suggesting that other factors, such as temporal or spatial partitioning, may be more important. A study in a Tasmanian wet eucalypt forest found no evidence of niche differentiation among three tree species (Eucalyptus obliqua, Nothofagus cunninghamii, and Phyllocladus aspleniifolius), as all showed the highest uptake rates for ammonium, followed by glycine, and then nitrate. oup.com

Plant competition can also influence N uptake strategies. An experiment with two wetland plant species, Polygonum criopolitanum and Carex thunbergii, showed that the presence of a competitor enhanced the uptake of glycine by P. criopolitanum. frontiersin.org This suggests that plasticity in N use, rather than a fixed preference, can be an important mechanism for coping with competition. frontiersin.orgscribd.com

Furthermore, these preferences can be dynamic, changing with season and environmental conditions. In a temperate grassland, both plants and microorganisms acquired more nitrogen, including from glycine, later in the growing season (August and September) compared to July. nih.gov This temporal variation adds another layer of complexity to niche partitioning. Plant N uptake is also strongly influenced by soil depth, with one study showing plants acquired two-thirds of their N from the top 5 cm of soil, indicating spatial niche separation from deeper microbial processes. nih.gov

Table 3: Nitrogen Form Preferences and Niche Differentiation in Various Plant Communities

| Ecosystem/Study | Species/Functional Group | Preferred N Form(s) | Evidence for Niche Differentiation |

|---|---|---|---|

| Northeast China Forest | Pinus koraiensis | Glycine > NH4+ > NO3- | Yes: Clear partitioning, with Pinus favoring organic N while others favor nitrate. frontiersin.org |

| Larix, Quercus, Juglans | NO3- > Glycine/NH4+ | ||

| Subarctic Tundra | Dwarf Shrubs (Betula, Empetrum) | NH4+ > NO3- > Glycine | Yes: Different preferences between shrubs and graminoids. tandfonline.com |

| Graminoids (Carex) | NO3- > NH4+ > Glycine | ||

| Tasmanian Wet Forest | Eucalyptus, Nothofagus, Phyllocladus | NH4+ > Glycine > NO3- | No: All species showed the same order of preference. oup.com |

| Temperate Grassland | Plants (in general) | NO3- | Yes: Chemical partitioning observed, with plants preferring nitrate and microbes preferring ammonium. nih.gov |

| Microbes (in general) | NH4+ and NO3- | ||

| Wetland Competition | Polygonum criopolitanum | Glycine uptake enhanced by competition | Plasticity: N uptake strategy changes in response to competition. frontiersin.org |

Methodological Advancements and Future Directions in Glycine 15n Research

Optimization of Tracer Methodologies for Diverse Biological Systems

The use of Glycine-15N (¹⁵N-glycine) as a tracer in metabolic research has a long history, with early studies focusing on whole-body protein turnover. cambridge.orgcabidigitallibrary.org However, the methodologies have been subject to criticism and refinement over the years. cambridge.org One of the key challenges lies in the fact that the ¹⁵N from glycine (B1666218) is incorporated differently into various amino acids, leading to different turnover rates when compared to other ¹⁵N-labeled amino acids. cambridge.orgnih.gov This has prompted ongoing efforts to optimize tracer protocols for diverse biological systems and research questions.

Recent advancements have focused on improving the accuracy and applicability of ¹⁵N-glycine tracer studies. For instance, researchers have explored different administration routes and dosing regimens, such as single oral doses versus continuous infusions, to better suit specific experimental contexts. cambridge.org The development of sophisticated analytical techniques, particularly mass spectrometry (MS), has significantly enhanced the sensitivity and precision of detecting ¹⁵N enrichment in various metabolites. researchgate.net This allows for more detailed investigations into specific metabolic pathways.

Furthermore, the optimization of tracer methodologies extends to various biological systems, from microorganisms to humans. In agricultural research, ¹⁵N tracers are used to study nitrogen flow in agro-ecosystems, including plant uptake and soil dynamics. kit.eduredalyc.org Methodological refinements in this area include developing techniques for homogenous tracer distribution in field studies and accounting for different nitrogen pools within the ecosystem. kit.edu In human nutrition research, efforts have been made to validate and compare results obtained with ¹⁵N-glycine against other tracers and methods to ensure the reliability of the data. nih.govnih.gov

A summary of different ¹⁵N-tracer substances and their application in protein metabolism studies is presented below:

| Tracer Substance | Key Findings & Considerations | Reference |

| [¹⁵N]glycine | Higher calculated values for protein synthesis, breakdown, and turnover compared to amino acid mixtures or labeled egg protein. Consistent net protein gain across different tracers. | nih.gov |

| Mixture of 10 ¹⁵N-labeled amino acids | Lower calculated values for protein synthesis and breakdown compared to [¹⁵N]glycine alone. | nih.gov |

| ¹⁵N-labeled chicken egg protein | Similar to the amino acid mixture, yielded lower protein turnover rates than [¹⁵N]glycine. | nih.gov |

These ongoing methodological optimizations are crucial for expanding the utility of ¹⁵N-glycine as a versatile tracer in a wide range of biological and biomedical research fields. scielo.br

Integration of this compound Tracers with Multi-Omics Approaches

The integration of ¹⁵N-glycine tracing with multi-omics technologies, such as proteomics and metabolomics, represents a powerful strategy for gaining a holistic understanding of complex biological systems. azolifesciences.comfrontiersin.org This approach moves beyond measuring simple turnover rates to elucidating the intricate network of metabolic pathways and their regulation. mdpi.com By combining stable isotope labeling with high-throughput analytical platforms, researchers can trace the flow of nitrogen from glycine into a vast array of downstream metabolites and proteins. researchgate.net

In proteomics, ¹⁵N-glycine labeling allows for the quantitative analysis of protein synthesis and turnover. tandfonline.commdpi.com This "shotgun proteomics" approach, which involves the enzymatic digestion of proteins into peptides for mass spectrometry analysis, provides a comprehensive view of the proteome's dynamic response to various stimuli or conditions. mdpi.com For example, this integrated approach has been used to investigate changes in the root proteome of plants in response to different nitrogen sources. oup.com

Similarly, in metabolomics, ¹⁵N-glycine tracers enable the mapping of metabolic pathways and the identification of novel compounds. researchgate.netmdpi.com By tracking the incorporation of ¹⁵N into different molecules, researchers can gain insights into the regulation of metabolic networks and how they are altered in disease states. azolifesciences.com This has been particularly valuable in cancer research, where understanding the metabolic reprogramming of tumor cells is crucial for developing new therapeutic strategies. mdpi.com

An example of the power of this integrated approach is the study of purine (B94841) nucleotide biosynthesis. By using ¹⁵N-glycine as a tracer, researchers can follow the incorporation of the labeled nitrogen into inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govresearchgate.net This allows for the quantification of de novo purine synthesis and how it is affected by cellular conditions. researchgate.net

The combination of ¹⁵N-glycine tracing with multi-omics provides a systems-level view of metabolism that is not achievable with either approach alone. nih.gov This integrated strategy is essential for unraveling the complexity of biological processes and for identifying new biomarkers and therapeutic targets for a variety of diseases. azolifesciences.com

Computational Modeling of 15N Isotope Effects in Biochemical Networks

Computational modeling plays a crucial role in interpreting the data generated from ¹⁵N-glycine tracer studies and in understanding the underlying kinetic isotope effects (KIEs). KIEs arise from the fact that molecules containing the heavier ¹⁵N isotope react at slightly different rates than those with the more common ¹⁴N isotope. researchgate.netnih.govmdpi.com These small differences in reaction rates can provide valuable information about enzyme mechanisms and the regulation of metabolic pathways. nih.gov

One area where computational modeling has been applied is in the study of protein unfolding. By modeling the dissociation of polyglycine dimers, researchers have been able to calculate the KIEs for the breaking of interchain hydrogen bonds. researchgate.netnih.govmdpi.com These models have shown that the strengthening of these bonds due to heavy isotope substitution follows the order H/D >> ¹⁴N/¹⁵N > ¹⁶O/¹⁸O > ¹²C/¹³C. nih.govmdpi.com This type of modeling provides a theoretical framework for understanding how isotopic substitution can affect protein stability.

In the context of metabolic networks, multi-compartmental models are used to analyze the distribution of ¹⁵N throughout the body. plos.orgnih.gov These models link the sizes and ¹⁵N enrichment of various nitrogen pools to the rates and isotope effects of numerous metabolic fluxes. plos.orgnih.gov For example, such models have been used to investigate nitrogen metabolism in rats, revealing that multiple pathways, including protein synthesis and urea (B33335) production, contribute to ¹⁵N accumulation in tissues. plos.orgnih.gov These models can also predict how changes in nutrient intake or disease states will alter the ¹⁵N signatures of different tissues. plos.org

Furthermore, computational approaches are being developed to integrate data from ¹³C and ¹⁵N co-labeling experiments to quantify carbon-nitrogen metabolic fluxes. biorxiv.org This ¹³C¹⁵N-metabolic flux analysis (MFA) allows for a more comprehensive understanding of the interplay between carbon and nitrogen metabolism. biorxiv.org Bayesian model averaging is one statistical technique employed to infer these complex flux patterns from mass spectrometry data. biorxiv.org

The development of these computational models is essential for extracting meaningful biological insights from the complex datasets generated by ¹⁵N tracer experiments. They provide a powerful tool for testing hypotheses about metabolic regulation and for predicting the metabolic consequences of genetic or environmental perturbations. researchgate.net

Emerging Applications and Expanding Research Frontiers for this compound

The application of this compound as a tracer continues to expand into new and exciting areas of research, driven by advancements in analytical technologies and a deeper understanding of its metabolic roles. nih.gov While traditionally used to study whole-body protein metabolism, its utility is now being recognized in a much broader range of biological and biomedical investigations. cabidigitallibrary.orgresearchgate.net

One emerging application is in the study of specific metabolic pathways and their dysregulation in disease. For example, ¹⁵N-glycine is used to trace the de novo synthesis of purine nucleotides, a pathway that is often upregulated in cancer cells. nih.govresearchgate.netnih.gov By quantifying the flux through this pathway, researchers can assess the efficacy of drugs that target nucleotide biosynthesis. nih.gov Similarly, ¹⁵N-glycine is being used to investigate the metabolism of other amino acids, such as the conversion of glycine to serine, and to explore the metabolic fate of the nitrogen from glycine. mdpi.comnih.govnih.gov

The role of glycine in neurotransmission and its involvement in neurological disorders is another expanding research frontier. nih.gov As an inhibitory neurotransmitter in the central nervous system, alterations in glycine metabolism could have significant neurological consequences. nih.gov ¹⁵N-glycine tracers can be a valuable tool for studying glycine dynamics in the brain and for investigating the pathophysiology of diseases where glycine signaling is implicated.

Furthermore, there is growing interest in using ¹⁵N-glycine to study the gut-liver axis and the role of gut microbiota in amino acid metabolism. mdpi.comnih.gov The gut microbiome can significantly impact the availability and metabolism of glycine, and ¹⁵N-glycine tracing can help to unravel these complex interactions. This could have implications for understanding and treating metabolic diseases such as obesity and type 2 diabetes, where altered glycine levels have been observed. mdpi.comnih.gov

The development of novel analytical techniques, such as parahydrogen-induced polarization (PHIP) for nuclear magnetic resonance (NMR) spectroscopy, is also opening up new possibilities for ¹⁵N-glycine research. chemrxiv.org PHIP can dramatically enhance the NMR signal of ¹⁵N-labeled compounds, allowing for more sensitive and rapid measurements of metabolic processes. chemrxiv.org

A table summarizing the incorporation of [¹⁵N]glycine into purines is provided below:

| Purine Nucleotide | Key Observation | Reference |

| Inosine Monophosphate (IMP) | In purine-depleted conditions, the initial rate of IMP biosynthesis from [¹⁵N]glycine increased by 47%. | researchgate.net |

| Adenosine Monophosphate (AMP) | The incorporation of [¹⁵N]glycine into AMP is tracked over time to determine the rate of synthesis. | researchgate.net |

| Guanosine Monophosphate (GMP) | Similar to AMP, the rate of GMP synthesis is measured by following the incorporation of the ¹⁵N label from glycine. | researchgate.net |

As our understanding of the diverse roles of glycine in metabolism deepens, and as analytical technologies continue to advance, the applications of ¹⁵N-glycine as a research tool are poised to expand even further.

常见问题

Q. How is Glycine-15N^{15}\text{N}15N synthesized and characterized for isotopic purity in metabolic studies?

Glycine- is synthesized via isotopic labeling techniques, such as nitrogen replacement reactions using -enriched precursors. Characterization involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm isotopic purity (≥98 atom% ) and structural integrity . For example, - HSQC NMR can validate isotopic incorporation, while high-resolution MS quantifies isotopic enrichment . Researchers must report purity metrics and characterization protocols to ensure reproducibility .

Q. What are the primary applications of this compound^{15}\text{N}15N in tracer studies for nitrogen metabolism?

Glycine- is widely used to trace nitrogen flux in metabolic pathways, such as amino acid synthesis, urea cycle dynamics, and neurotransmitter regulation. In premature infant studies, it revealed differences in metabolic pool sizes and turnover rates when compared to ammonium-, highlighting its role in quantifying nitrogen recycling efficiency . Researchers should design dose-response experiments and employ kinetic modeling (e.g., logarithmic decay analysis) to interpret tracer data .

Q. How should researchers handle isotopic dilution effects when using this compound^{15}\text{N}15N in cell culture or in vivo systems?

Isotopic dilution occurs due to unlabeled nitrogen sources in media or endogenous pools. To mitigate this, pre-equilibrate systems with -enriched media and measure dilution factors using mass balance equations. For example, in hepatic glutamate studies, correcting for unlabeled glutamine contamination improved accuracy in pool size estimates . Report dilution-adjusted values and validate with control experiments using dual tracers (e.g., - and -labels) .

Advanced Research Questions

Q. What experimental design considerations are critical for integrating this compound^{15}\text{N}15N into multi-omics studies (e.g., metabolomics and proteomics)?

Multi-omics integration requires harmonizing isotopic labeling timelines with omics sampling intervals. For proteomics, pulse-chase labeling with Glycine- can track protein turnover rates, but synchronization with LC-MS/MS workflows is essential. In metabolomics, rapid quenching (e.g., liquid nitrogen freezing) preserves -label distribution in intermediates like glutamine and aspartate . Cross-validation with -tracers reduces false positives in pathway flux analysis .

Q. How can conflicting data arise in this compound^{15}\text{N}15N tracer studies, and what analytical strategies resolve these discrepancies?

Contradictions often stem from compartmentalized metabolic pools or tracer recycling. For instance, studies comparing Glycine- and ammonium- in hepatic metabolism showed divergent pool sizes due to differential incorporation into glutamate versus urea . Resolving such conflicts requires compartment-specific modeling (e.g., zonated hepatocyte models) and tandem MS/MS to distinguish labeled species (e.g., -glutamate vs. -urea) .

Q. What are the challenges in synthesizing 15N^{15}\text{N}15N-labeled heterocycles using this compound^{15}\text{N}15N, and how are they addressed?

Synthesizing -heterocycles via Glycine- involves C–N bond cleavage and reformation. Aromatization-driven Csp–N bond cleavage in Glycine- enables transfer to anilines, but competing side reactions (e.g., dimerization) reduce yields. Optimizing catalysts (e.g., Pd/Cu systems) and reaction conditions (e.g., pH-controlled dearomatization) improves efficiency . Characterization with -NMR and isotopic dilution assays validates regioselectivity .

Methodological Best Practices

Q. How should researchers report experimental protocols involving this compound^{15}\text{N}15N to ensure reproducibility?

Follow NIH guidelines for preclinical studies, detailing animal/cell models, tracer doses, and statistical methods (e.g., nonlinear regression for kinetic data) . In manuscripts, include:

Q. What are the ethical and safety considerations for handling this compound^{15}\text{N}15N in laboratory settings?

While Glycine- is non-toxic, follow WGK Germany guidelines for waste disposal (Class 1: low hazard) . Use PPE (gloves, lab coats) to prevent contamination, and store labeled compounds in airtight containers to avoid isotopic exchange with atmospheric nitrogen . Ethical approval is mandatory for in vivo studies, with protocols addressing tracer dose limits and humane endpoints .

Data Presentation and Analysis

Q. How should large datasets from Glycine- tracer studies be structured in publications?

- Main text : Summarize key findings (e.g., flux rates, pool sizes) in concise tables or figures.

- Supplementary materials : Include raw NMR/MS spectra, kinetic curves, and statistical code (e.g., Python/R scripts) .

- Data repositories : Deposit datasets in public platforms (e.g., Metabolomics Workbench) with DOIs for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.